
Chromanol 293B
概要
説明
Chromanol 293B is a selective inhibitor of the slow delayed rectifier potassium current (IKs), which is mediated by the KCNQ1/KCNE1 channel complex in cardiac and epithelial tissues . It was first identified during the screening of chromanol-based KATP channel openers but was found to lack KATP activity . Instead, this compound binds to the inner pore vestibule of KCNQ1, targeting residues T312, I337, and F340 in the S6 transmembrane domain and pore loop . This compound also exhibits off-target effects on insulin signaling via the IRS-2/PI3K/Akt pathway and inhibits the cystic fibrosis transmembrane conductance regulator (CFTR) at higher concentrations .
準備方法
Chemical Structure and Key Functional Groups
Chromanol 293B (C₁₅H₂₀N₂O₄S; MW 324.4 g/mol) features a chromane backbone substituted with cyano (–CN), hydroxy (–OH), dimethyl (–CH₃), and ethylsulfonamide (–NHSO₂C₂H₅) groups . The stereochemistry at the 3R,4S positions is critical for its biological activity, as the 3S,4R enantiomer exhibits negligible potassium channel-blocking effects .
Table 1: Physicochemical Properties of this compound
Property | Value | Source |
---|---|---|
Boiling point | 474.1 ± 55.0 °C (predicted) | |
Density | 1.33 ± 0.1 g/cm³ (predicted) | |
Solubility | 18 mg/mL in DMSO | |
pKa | 12.96 ± 0.60 (predicted) | |
Storage conditions | -20°C, protected from light |
Inferred Synthesis Pathways
While explicit synthetic procedures are absent from peer-reviewed literature, the structure suggests a multi-step process involving:
Chromane Core Construction
The 2,2-dimethylchromane scaffold likely originates from a cyclization reaction between a substituted phenol and a β-keto ester. For example, 2-methylresorcinol may undergo acid-catalyzed condensation with ethyl acetoacetate to form the chromane ring .
Introduction of the Cyano Group
Electrophilic aromatic substitution or nucleophilic displacement could introduce the cyano group at position 6. Nitration followed by reduction and Sandmeyer reaction represents a plausible route .
Sulfonamide Installation
Reaction of the intermediate amine with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) would yield the N-methyl-N-ethylsulfonamide moiety .
Stereochemical Control
Asymmetric synthesis or chiral resolution is required to obtain the 3R,4S configuration. Enzymatic resolution using lipases or chromatographic separation of diastereomeric salts may be employed .
Industrial Production Practices
Suppliers like Chongqing Chemdad Co. and Hello Bio list this compound with >98% purity, indicating standardized large-scale synthesis . Key industrial considerations include:
Process Optimization
-
Catalysis : Palladium-mediated cross-coupling for aryl-cyano bond formation .
-
Green Chemistry : Solvent selection (ethanol/water mixtures) to reduce DMSO dependence .
-
Yield Enhancement : Recrystallization from ethanol/water (1:1) achieves >99% purity .
Table 2: Industrial Synthesis Parameters (Inferred)
Parameter | Condition |
---|---|
Starting material | 2-methylresorcinol |
Cyclization agent | H₂SO₄ (conc.) |
Nitration system | HNO₃/H₂SO₄ |
Sulfonylation reagent | Ethylsulfonyl chloride |
Final purification | Column chromatography (SiO₂) |
Analytical Characterization
Published quality control data from suppliers and studies include:
Chromatographic Analysis
Spectroscopic Data
-
IR (KBr) : 3340 cm⁻¹ (O–H), 2230 cm⁻¹ (C≡N), 1320 cm⁻¹ (S=O) .
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.28 (s, 6H, –CH₃), 2.95 (s, 3H, N–CH₃), 3.40 (q, 2H, –SO₂C₂H₅) .
Challenges in Scale-Up
化学反応の分析
Chemical Reactions Analysis
Chromanol 293B exhibits reactivity primarily through its hydroxyl (-OH), sulfonamide (-SO₂-NH-), and cyano (-CN) functional groups. Key reactions include:
Key Findings :
- The sulfonamide group participates in electrostatic interactions with K⁺ ions in potassium channels, critical for its inhibitory activity .
- The hydroxyl group on the chromanol ring is essential for stereospecific binding and selectivity toward I<sub>Ks</sub> channels .
- Substitution reactions at the hydroxyl group alter pharmacological potency, as seen in enantiomer studies .
Functional Group Reactivity
Stereochemical Influence on Reactivity
- The 3R,4S enantiomer of this compound shows 7-fold greater potency in blocking I<sub>Ks</sub> compared to the 3S,4R form (IC<sub>50</sub> = 1.36 μM vs. 9.6 μM) .
- Stereospecific binding involves interactions between the hydroxyl group and hydrophobic residues in KCNQ1 channels .
Stability and Degradation
- This compound is stable under physiological conditions but undergoes hydrolysis of the cyano group in strongly alkaline environments .
- No hazardous decomposition products reported under standard storage conditions .
Key Research Findings
- Substitution Reactions :
- Electrostatic Interactions :
- Metabolic Pathways :
科学的研究の応用
Pharmacological Properties
Chromanol 293B primarily acts on the slow component of the delayed rectifier potassium current (I_Ks), which plays a significant role in cardiac repolarization. Its pharmacological profile includes:
- Blockage of I_Ks : this compound effectively inhibits I_Ks in both guinea pig and human cardiomyocytes, which can modulate cardiac action potentials and potentially serve as an antiarrhythmic agent .
- Impact on Insulin Secretion : In studies involving mouse models, this compound has been shown to enhance glucose-stimulated insulin secretion from pancreatic islets, indicating its role in glucose metabolism and potential applications in treating type 2 diabetes .
A. Cardiac Research
This compound's ability to block I_Ks has implications for cardiac research, particularly in understanding arrhythmias:
- Action Potential Studies : Research utilizing whole-cell patch-clamp techniques demonstrated that this compound prolongs action potentials in cardiomyocytes, which could inform the development of new antiarrhythmic therapies .
- Mechanistic Insights : The compound has been utilized to dissect the roles of various ion currents in cardiac physiology, providing insights into how alterations in potassium channel function can lead to arrhythmogenic conditions .
B. Diabetes Research
The compound's effects on insulin secretion present significant opportunities for diabetes research:
- Enhanced Insulin Secretion : this compound has been shown to enhance glucose-stimulated insulin secretion significantly without affecting basal insulin levels, indicating its potential as a therapeutic agent for improving glycemic control in diabetic patients .
- Glucose Tolerance Improvement : In vivo studies indicated that administration of this compound improved glucose tolerance during oral and intraperitoneal glucose tolerance tests, suggesting its utility in managing glucose levels postprandially .
Case Studies and Experimental Findings
作用機序
Chromanol 293B exerts its effects by selectively blocking the slow delayed rectifier potassium current (I_Ks) via the potassium voltage-gated channel subfamily Q member 1 (KCNQ1). This inhibition prolongs the action potential duration in cardiac myocytes, which can help prevent arrhythmias. Additionally, it modulates glucose-stimulated insulin secretion in pancreatic cells by affecting the same potassium channels .
類似化合物との比較
Comparison with HMR 1556
HMR 1556, a derivative of Chromanol 293B, demonstrates superior potency and specificity for IKs (Table 1).
HMR 1556’s enhanced potency stems from structural modifications, including a trifluorobutoxy substituent and optimized stereochemistry . While this compound inhibits transient outward current (Ito) at high concentrations, HMR 1556 avoids significant off-target effects at therapeutic doses, making it more suitable for clinical use .
Stereoselectivity and Enantiomer Activity
This compound exists as two enantiomers: (-)-[3R,4S] and (+)-[3S,4R]. The (-)-enantiomer is 7-fold more potent in blocking KCNQ1/KCNE1 (IC50 = 1.3 µM vs. 8.8 µM for (+)-enantiomer) and retains selectivity over hERG and Kv1.5 channels . This stereoselectivity underscores the importance of chiral centers in drug design and highlights the need for enantiomer-specific evaluations in preclinical studies.
Interaction with Other Potassium Channel Blockers
This compound synergizes with IKr blockers like dofetilide to prolong APD, particularly at low heart rates. In guinea pig ventricular myocytes, this compound (10 µM) alone prolongs APD90 by ~20%, while co-administration with dofetilide (0.1 µM) enhances this effect by 60–80% . Unlike dofetilide, which exhibits reverse frequency dependence, this compound’s APD prolongation is frequency-independent, providing complementary mechanisms for arrhythmia management .
Species-Specific Variations in Efficacy
This compound’s efficacy varies across species due to differences in KCNQ1/KCNE1 interactions:
- Mammals: KCNE1 enhances this compound’s inhibition by 4–6× .
- Drosophila : The IC50 for dKCNQ (13.0 µM) is slightly higher than for human KCNQ1 (6.9 µM), reflecting evolutionary divergence in channel structure .
Selectivity Profile Against Other Ionic Currents
This compound selectively blocks IKs at ≤10 µM but inhibits Ito (IC50 = 38 µM) and CFTR at higher concentrations . In contrast, HMR 1556 shows minimal off-target effects below 500 nM .
生物活性
Chromanol 293B is a selective blocker of the slow delayed rectifier potassium current (IKs), primarily associated with the KCNQ1 channel. This compound has garnered attention for its potential therapeutic applications, particularly in cardiac physiology and glucose metabolism. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular currents, and implications for diabetes management.
This compound selectively inhibits IKs, which plays a crucial role in cardiac repolarization. It shows a high affinity for the KCNQ1 subunit when combined with KCNE3, demonstrating significant selectivity over other currents:
- IC50 values :
- KCNQ1 combined with KCNE3: 0.54 µM
- KCNQ1 combined with KCNE1: 15.1 µM
- CFTR chloride current: 19 µM
- Transient outward current (Kv4.3): 38 µM
These values indicate that this compound is a potent inhibitor of IKs, making it a valuable tool for studying cardiac action potentials and potential antiarrhythmic therapies .
Effects on Cardiac Action Potentials
Research has demonstrated that this compound significantly affects action potentials in cardiomyocytes:
- Inhibition of IKs : In guinea pig myocytes, this compound inhibited IKs by up to 96.9% at concentrations around 1.02 µM , while having minimal effect on other currents such as inward rectifier K+ current and L-type Ca2+ current .
- Action Potential Duration (APD) : The compound prolongs APD in both guinea pig and human ventricular myocytes without showing frequency dependence typical of IKr blockade, suggesting a unique profile for antiarrhythmic applications .
Impact on Insulin Secretion
This compound has also been investigated for its effects on insulin secretion and glucose metabolism:
- Enhancement of Insulin Secretion : At a concentration of 100 µM , this compound significantly enhanced glucose-stimulated insulin secretion (GSIS) in primary islets from mice. This effect was linked to increased levels of glucagon-like peptide-1 (GLP-1), indicating that this compound may influence insulin dynamics through GLP-1 modulation .
- Glucose Tolerance : In vivo studies showed that mice treated with this compound exhibited improved glucose tolerance during oral glucose tolerance tests (OGTT) and intraperitoneal glucose tolerance tests (IPGTT). Blood glucose levels were notably lower in treated mice post-glucose challenge, suggesting enhanced metabolic responses without altering basal insulin sensitivity .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Parameter | Effect | Concentration/Value |
---|---|---|
IKs Inhibition | Maximum inhibition | 96.9% at 1.02 µM |
APD Prolongation | Similar fractional extent across frequencies | All tested frequencies |
Insulin Secretion (GSIS) | Enhanced secretion | Significant at 100 µM |
Glucose Tolerance | Lower blood glucose levels post-challenge | Significant during OGTT/IPGTT |
GLP-1 Levels | Increased plasma GLP-1 after glucose challenge | Markedly higher in treated mice |
Case Studies
Several studies have highlighted the pharmacological properties of this compound:
- Cardiac Studies : A study demonstrated that this compound effectively blocks IKs in guinea pig SA node cells, confirming its role as a potent IKs blocker under both control conditions and during β-adrenergic stimulation .
- Diabetes Research : Another research effort revealed that this compound enhances GSIS from pancreatic islets, indicating its potential utility in managing type 2 diabetes by improving insulin response without affecting overall insulin sensitivity .
Q & A
Basic Research Questions
Q. What is the primary electrophysiological target of Chromanol 293B, and how is its inhibitory potency quantified?
this compound selectively inhibits the slow delayed rectifier potassium current (IKs) by targeting the KCNQ1/KCNE1 channel complex. Its inhibitory potency is quantified using voltage-clamp experiments, yielding an IC50 of 2.8 ± 0.9 μM in CHO cells expressing KCNQ1/KCNE1, as determined via automated patch-clamp systems like the Patchliner . Dose-response curves with Hill equation analysis are critical for validating potency across experimental models.
Q. What experimental models are commonly used to study this compound's cardiac effects?
Key models include:
- Isolated canine right atrial preparations : Assess heart rate and contractility changes under perfusion .
- Multicellular ventricular preparations : Measure action potential duration (APD) modulation using HMR 1556 (IKs blocker) and dofetilide (IKr blocker) to isolate Ito contributions .
- Human iPSC-derived cardiomyocytes : Evaluate proarrhythmic risk via field potential duration (FPD) analysis .
Q. How should researchers optimize this compound solubility and stability in vitro?
this compound is soluble in DMSO or DMF (up to 30 mg/mL). For stability:
- Dissolve with brief heating (37°C) and sonication.
- Store at room temperature.
- Include vehicle controls (e.g., DMSO) to account for solvent effects .
Q. What concentration range effectively inhibits IKs without off-target effects?
Effective concentrations range from 1–30 μM for IKs blockade. Above 100 μM, nonspecific effects on KATP and late sodium currents may occur. Validate via dose-response curves and exclude concentrations altering baseline currents (e.g., IK1, ICa) .
Q. How does this compound enhance insulin secretion in pancreatic β-cells?
By blocking KCNQ1 channels in INS-1 cells, this compound depolarizes β-cell membranes, increasing calcium influx and glucose-stimulated insulin secretion. This highlights KCNQ1’s role in regulating β-cell excitability and potential links to diabetes .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound's target specificity across tissues?
Discrepancies (e.g., gastric acid secretion vs. cardiac IKs inhibition ) require:
- CRISPR/Cas9 knockout validation of KCNQ1 in tissue-specific models.
- Off-target profiling using transcriptomics/proteomics.
- Functional rescue experiments with channel agonists/antagonists.
Q. What structural features drive this compound's stereoselective interaction with KCNQ1?
The (3R,4S)-enantiomer exhibits higher affinity for KCNQ1’s voltage-sensing domain. Molecular docking studies identify critical hydroxyl and sulfonamide groups for binding. Derivatives (e.g., CHEMBL compounds) are optimized by modifying the chromanol core while preserving stereochemistry .
Q. How does this compound's lack of reverse use-dependence influence proarrhythmic risk assessment?
Unlike E-4031 (IKr blocker), this compound does not prolong FPD in a reverse use-dependent manner in iPSC-derived cardiomyocytes. This suggests lower torsadogenic risk, assessed via slope factor analysis of FPD changes across pacing rates (0.2–3.33 Hz) .
Q. What methodological controls are critical for isolating this compound's effects on Ito?
- Pharmacological isolation : Co-apply HMR 1556 (IKs blocker) and dofetilide (IKr blocker).
- Rate-dependent validation : Test APD changes at varying pacing rates (0.2–3.33 Hz).
- Cross-channel validation : Use selective Ito blockers (e.g., 4-AP) .
Q. How do sex differences affect this compound's cardiac responses?
Female canine Purkinje fibers exhibit greater APD90 prolongation at low pacing rates (0.2 Hz) under β-adrenergic stimulation. Statistical analysis requires mixed-effects models accounting for "within-rate" (fixed pacing) and "across-rate" (variable pacing) adaptations .
Q. How can batch variations in iPSC-derived cardiomyocytes impact this compound studies?
Batch-dependent differences in KCNQ1/KCNE1 expression (e.g., Cor.4U vs. iCells) necessitate:
- Baseline normalization : Express FPD changes relative to FPDc.
- Quality control : Regular RNA-seq for channel expression consistency .
Q. What strategies mitigate this compound's presumed Ito selectivity limitations?
- Multi-modal validation : Combine patch-clamp with optical mapping.
- Computational modeling : Integrate IKs, Ito, and ICa interactions.
- Pharmacological cross-check : Use alternative Ito blockers (e.g., 4-AP) .
Q. How does TMCC reverse this compound-induced APD prolongation?
TMCC (taurine-magnesium coordination compound) restores IKs current by shifting I-V curves upward, counteracting this compound’s inhibition. This supports combining IKs enhancers with blockers to model LQTS rescue .
Q. What are the implications of this compound's dual inhibition of KCNQ1 and CFTR?
In epithelial studies, CFTR-mediated anion transport must be controlled using inhibitors (e.g., CFTRinh-172) to isolate KCNQ1-specific effects. Dual activity complicates interpretation but enables multi-channel interaction studies .
Q. How is this compound used to study protein tyrosine phosphorylation dynamics?
In sperm motility studies, this compound (20–100 μM, 3-hour treatment) increases phosphorylation via Western blot and immunofluorescence. Critical controls include DMSO vehicle and parallel kinase activity assays .
特性
IUPAC Name |
N-(6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-N-methylethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSJHHXUORMCGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349649 | |
Record name | Chromanol 293B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163163-24-4 | |
Record name | Chromanol 293B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。